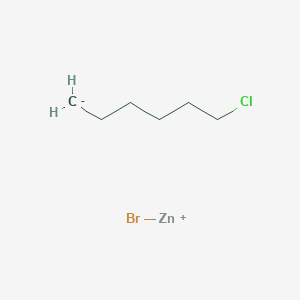

6-Chlorohexylzinc bromide

Overview

Description

6-Chlorohexylzinc bromide is an organic zinc compound with the chemical formula C6H11ClZnBr . It is a colorless or pale yellow liquid that is volatile in the air and has a pungent odor .

Synthesis Analysis

High-quality silver nanowires (AgNWs) with a small diameter of ∼20 nm and a length of ∼40 μm were prepared by using a novel organic 6-chlorohexylzinc bromide as an assistant additive . The diameter of as-synthesized AgNWs was confirmed to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Molecular Structure Analysis

The linear formula of 6-Chlorohexylzinc bromide is Cl(CH2)6ZnBr . The InChI string is 1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q;;+1/p-1 .Chemical Reactions Analysis

6-Chlorohexylzinc bromide has been used as an additive in the synthesis of silver nanowires . The diameter of the resulting AgNWs was found to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .Physical And Chemical Properties Analysis

6-Chlorohexylzinc bromide is a colorless or pale yellow liquid . It has a density of 0.974 g/mL at 25°C . It is volatile in the air and has a pungent odor .Scientific Research Applications

Synthesis of Silver Nanowires

6-Chlorohexylzinc bromide has been used as an additive in the synthesis of high-quality silver nanowires (AgNWs) with a small diameter of approximately 20 nm and a length of approximately 40 μm . The diameter of the synthesized AgNWs was found to be strongly dependent on the dosage of 6-chlorohexylzinc bromide .

Transparent Conductive Films

The synthesized AgNWs were used to fabricate a two-dimensional (2D) transparent conductive film (TCF) with excellent optical performance . The TCF has a 90.3% transmittance and a low haze value of less than 1.0% at a sheet resistance of 48.7 Ω sq −1 .

Replacement for Indium Tin Oxide

The AgNWs synthesized using 6-chlorohexylzinc bromide are being considered as a potential replacement for indium tin oxide (ITO), a transparent conductive material widely used in highly transparent display devices . ITO films are brittle and easily broken by an externally applied bending force .

Flexible Screen Production

The high-quality AgNWs synthesized using 6-chlorohexylzinc bromide have realistic application prospects, especially as a popular material for flexible screen production .

Chemical Supplier

6-Chlorohexylzinc bromide is supplied by chemical companies such as Rieke Metals LLC and is available for purchase for scientific research .

Solvent in THF

6-Chlorohexylzinc bromide is available as a 0.5 M solution in tetrahydrofuran (THF), a common solvent used in organic chemistry .

Mechanism of Action

Target of Action

6-Chlorohexylzinc bromide, also known as MFCD00671973, is primarily used in the synthesis of silver nanowires . Its primary target is the silver nitrate used in the synthesis process .

Mode of Action

The compound acts as an assistant additive in the synthesis of silver nanowires . It interacts with silver nitrate, influencing the formation of the nanowires . The diameter of the synthesized silver nanowires is strongly dependent on the dosage of 6-chlorohexylzinc bromide .

Biochemical Pathways

It plays a crucial role in the synthesis of silver nanowires, which are used in various applications such as transparent conductive films .

Result of Action

The use of 6-chlorohexylzinc bromide in the synthesis process results in high-quality silver nanowires with a small diameter of approximately 20 nm and a length of approximately 40 μm . These nanowires can be used to fabricate transparent conductive films with excellent optical performance .

Action Environment

The action of 6-chlorohexylzinc bromide is influenced by the conditions of the synthesis process. Factors such as the dosage of the compound and the temperature of the reaction can affect the quality and dimensions of the resulting silver nanowires .

Safety and Hazards

Future Directions

properties

IUPAC Name |

bromozinc(1+);1-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKLROAYYIUTCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCCl.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrClZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorohexylzinc bromide 0.5 M in Tetrahydrofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-chlorohexylzinc bromide influence the diameter of synthesized silver nanowires?

A1: The research by [] demonstrates that 6-chlorohexylzinc bromide acts as an additive during the synthesis of AgNWs and has a significant impact on their diameter. Increasing the dosage of 6-chlorohexylzinc bromide leads to a decrease in the diameter of the resulting AgNWs. The mechanism by which this occurs is not fully elucidated within the paper but likely involves the interaction of the organozinc compound with the growing silver nanostructures, influencing their growth kinetics and resulting morphology. This control over diameter is crucial as it directly impacts the optical and electrical properties of the AgNWs, which are key for their application in transparent conductive films.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)